1-Propyl Etodolac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

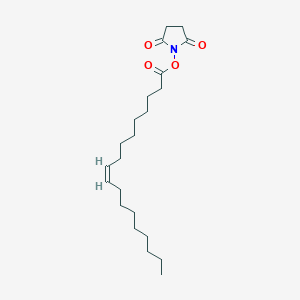

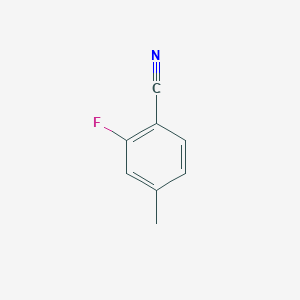

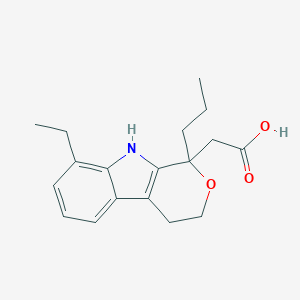

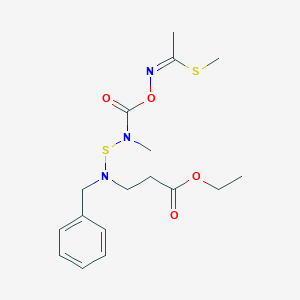

1-Propyl Etodolac is a derivative of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 . The molecular formula of 1-Propyl Etodolac is C18H23NO3 .

Synthesis Analysis

The synthesis of Etodolac involves several steps. A preparation method of an etodolac intermediate uses 7-ethyl Indole as a starting material to react with ethyl 2-((ethoxycarbosulfanyl)thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol . In another study, mutual prodrugs of etodolac were synthesized using amino acid as congener .

Molecular Structure Analysis

The molecular structure of 1-Propyl Etodolac is characterized by its molecular formula C18H23NO3 . The stereochemistry is racemic .

Chemical Reactions Analysis

Etodolac can undergo oxidation reactions. Methods A and B are based on the oxidation of etodolac by Fe3+ in the presence of o-phenanthroline (o-phen) or bipyridyl (bipy) . Method C is based on the oxidation of etodolac by Fe3+ in acidic medium, and the subsequent interaction of iron (II) with ferricyanide to form Prussian blue .

Physical And Chemical Properties Analysis

1-Propyl Etodolac has a molecular weight of 301.38 . It appears as a white solid . The melting point is between 97-99 °C .

Aplicaciones Científicas De Investigación

Pain and Inflammation Management

Etodolac is a potent non-steroidal anti-inflammatory drug (NSAID) with significant clinical importance in the medical field . It is used in the treatment of pain and inflammation conditions . A propellant-free topical spray formulation of Etodolac has been developed, which enhances the penetration of Etodolac through the skin and has a quick onset of action . This could be beneficial in the medical field for the effective treatment of pain and inflammation conditions .

Topical Delivery

A research primarily focuses on the development of innovative topical nanoemulsions for etodolac, aimed at surmounting its inherent limitations . The preparation of etodolac nanoemulsions is accomplished through a combination of high shear homogenization and ultrasonication methods . The in vitro release profile was assessed as a sustained release by following a non-Fickian drug transport .

Treatment of Osteoarthritis, Rheumatoid Arthritis and Ankylosing Spondylitis

Etodolac is used in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis . It works by blocking your body’s production of natural substances that cause inflammation .

Alleviation of Postoperative Pain

Etodolac is also used in the alleviation of postoperative pain . Its extensive first-pass metabolism can be another reason why it has limited oral bioavailability .

Improvement of Aqueous Solubility

The objective of a study was to develop Etodolac nanosuspensions to improve its poor aqueous solubility properties . The investigation of formulation and process parameters of wet media milling method via design of experiment (DoE) approach was conducted .

Anti-Inflammatory Activity

The anti-inflammatory activity of Etodolac was evaluated in the context of a carrageenan-induced paw edema model in rats . The optimal formulation demonstrated a significant reduction in paw edema .

Mecanismo De Acción

Target of Action

1-Propyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

1-Propyl Etodolac acts by reversibly inhibiting the COX-1 and COX-2 enzymes, resulting in decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever . It’s worth noting that Etodolac is more selective for COX-2 than COX-1, which may contribute to its therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by 1-Propyl Etodolac involves the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes . By inhibiting these enzymes, 1-Propyl Etodolac reduces the production of these pro-inflammatory compounds, thereby mitigating the signs and symptoms of inflammation .

Pharmacokinetics

Etodolac is well absorbed with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . The drug undergoes hepatic metabolism to several hydroxylated metabolites and etodolac glucuronide, which are then excreted in the urine .

Result of Action

The primary result of 1-Propyl Etodolac’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response, alleviates pain, and reduces fever .

Action Environment

The action of 1-Propyl Etodolac can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and hydrolysis of the drug . Additionally, factors such as the presence of food can influence the absorption and peak serum concentrations of the drug

Safety and Hazards

Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl Etodolac | |

CAS RN |

57816-83-8 |

Source

|

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)